molecular formula C23H19F3N2O3S B2688839 2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 892359-05-6

2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2688839
CAS RN: 892359-05-6
M. Wt: 460.47
InChI Key: DMLYJMKVCSIGMB-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H19F3N2O3S and its molecular weight is 460.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure Analysis

  • The compound has been involved in the synthesis and structural analysis of novel heterocyclic products. For example, its interaction with 3-dimethylamino-2,2-dimethyl-2H-azirine below room temperature led to the creation of a nine-membered heterocyclic product, demonstrating its utility in expanding the variety of heterocycles available for further chemical and pharmaceutical research (Schläpfer-Dähler et al., 1984).

Crystal Structures and Interactions

  • Investigations into crystal structures and intermolecular interactions of derivatives of the compound, such as bendroflumethiazide solvates, have provided insights into the atomic positions and validated the structures through Hirshfeld surface analysis (Fabbiani et al., 2007).

Multicomponent Synthesis

  • The compound has been used in the multicomponent synthesis of 2-amino-4H-pyrans, showcasing its versatility in contributing to the creation of complex molecular architectures and facilitating the exploration of novel synthetic routes (Lega et al., 2016).

Molecular Magnetic Properties

  • Research on derivatives of this compound has also explored their molecular and magnetic properties, contributing to the development of materials with potential applications in electronics and information storage (Miura & Yoshioka, 2015).

Corrosion Inhibition

  • Studies on benzothiazole derivatives, including those structurally related to the compound , have investigated their potential as corrosion inhibitors for mild steel in acidic solutions, illustrating the compound's relevance in material science and engineering applications (Salarvand et al., 2017).

properties

IUPAC Name

2-(2,6-dimethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c1-15-7-5-8-16(2)21(15)28-22(29)27(19-11-3-4-12-20(19)32(28,30)31)14-17-9-6-10-18(13-17)23(24,25)26/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLYJMKVCSIGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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